molecular formula C15H15BrN2O2 B1447079 tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate CAS No. 1628318-10-4

tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate

Cat. No.: B1447079
CAS No.: 1628318-10-4
M. Wt: 335.2 g/mol
InChI Key: YUUTYVWDOQDRDA-UHFFFAOYSA-N
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Description

tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a tert-butyl group, a bromomethyl group, and a cyano group attached to an indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl and cyano groups. The tert-butyl group is often introduced via tert-butylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for cyano group reduction.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for indole oxidation.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while reduction reactions can produce primary amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .

Biology and Medicine: The compound’s indole core is of interest in medicinal chemistry due to its potential biological activities. It can be used to synthesize analogs for testing as potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its versatility allows for the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is unique due to its combination of functional groups and the indole core. This combination provides a distinct reactivity profile and potential for diverse applications in research and industry .

Biological Activity

tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a tert-butyl group, a bromomethyl group, and a cyano group attached to an indole core. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H15BrN2O2
  • Molecular Weight : 335.21 g/mol
  • Structural Characteristics : The compound features an indole core that is known for its pharmacological significance.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its functional groups:

  • Bromomethyl Group : Acts as an electrophile capable of forming covalent bonds with nucleophilic sites on proteins or biomolecules, potentially modulating their activity.
  • Cyano Group : Participates in nucleophilic addition reactions, which can lead to the formation of complex molecules relevant in drug discovery.

These interactions suggest that the compound could influence various biological pathways by targeting specific enzymes or receptors.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. The presence of the indole structure in this compound may enhance its ability to interact with cancer-related targets. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by its structural resemblance to other biologically active indoles. Indoles are known for their ability to disrupt microbial cell functions. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although specific data on its efficacy remains limited.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Indoles have been recognized for their ability to modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, this compound may provide therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesSimilarity
tert-butyl bromideContains tert-butyl but lacks indole coreLow
2-Bromo-2-methylpropaneContains bromine but lacks cyano and indole groupsLow
tert-butyl 6-bromoindoline-1-carboxylateSimilar indoline structure but different positioning of groupsModerate
tert-butyl 5-hydroxymethyl-1H-indole-1-carboxylateSimilar indole core but with hydroxymethyl instead of bromomethylModerate

This table illustrates the uniqueness of this compound due to its combination of functional groups and the indole core, providing a distinct reactivity profile advantageous for various applications in research and industry .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves multi-step organic reactions, optimizing conditions such as temperature and solvent choice to maximize yield and purity .
  • Biological Evaluation : In vitro studies have shown promising results regarding the anticancer activity of related compounds, indicating that modifications to the indole structure can enhance efficacy against specific cancer cell lines .
  • Toxicity Assessments : Initial toxicity assessments are crucial for determining the safety profile of new compounds. Research suggests that derivatives based on this framework exhibit low acute toxicity levels .

Properties

IUPAC Name

tert-butyl 5-(bromomethyl)-2-cyanoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-12(9-17)7-11-6-10(8-16)4-5-13(11)18/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUTYVWDOQDRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138499
Record name 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628318-10-4
Record name 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628318-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 334 mg of tert-butyl 2-cyano-5-methyl-1H-indole-1-carboxylate (1.3 mmol) in carbon tetrachloride (5 mL) was added 232 mg of N-bromosuccinimide (1.3 mmol) and 11 mg of AIBN (0.065 mmol). The mixture was refluxed for 1 h, then cooled and concentrated, and the residues were purified by chromatography on silica gel using hexane-ethyl acetate 20:1 to give 340 mg of tert-butyl 2-cyano-5-bromomethyl-1H-indole-1-carboxylate. 1H NMR (600 MHz, CDCl3): δ 8.22 (d, 1H, J=8.8 Hz), 7.64 (s, 1H), 7.53 (d, 1H, J=8.8 Hz), 7.31 (s, 1H), 4.60 (s, 2H), 1.73, (s, 9H). 13C NMR (150 MHz, CDCl3): δC 147.64, 136.27, 133.92, 129.34, 127.45, 122.33, 121.15, 116.46, 113.02, 109.75, 87.14, 33.23, 28.01.
Name
tert-butyl 2-cyano-5-methyl-1H-indole-1-carboxylate
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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